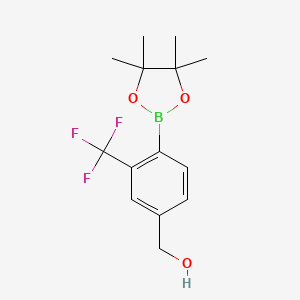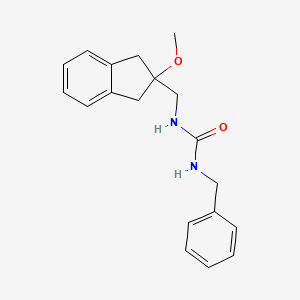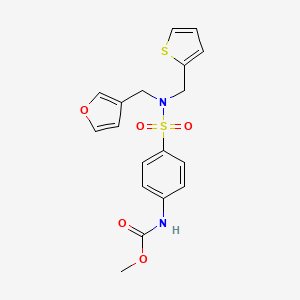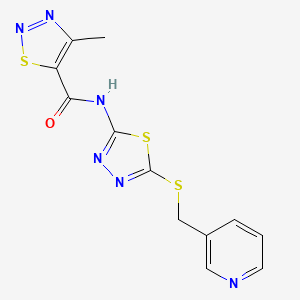
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377611-99-7 . It has a molecular weight of 302.1 and its IUPAC name is (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- HIV Protease Inhibitors : Researchers have explored this compound as a building block for designing novel HIV protease inhibitors. These inhibitors play a crucial role in managing HIV infections by preventing viral replication .
- mTOR Kinase Inhibitors : The synthesis of biologically active compounds, including imidazo[4,5-b]pyrazin-2-ones, has been investigated using 4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester. These compounds show potential as mTOR kinase inhibitors .
Organic Synthesis and Catalysis
- Protodeboronation Reactions : Researchers have employed this compound in catalytic protodeboronation reactions. For example, it has been used to synthesize indolizidine derivatives with good diastereoselectivity .
Materials Science and Nanotechnology
- Boron-Containing Materials : Phenylboronic pinacol esters, including this compound, are considered for drug delivery devices and materials suitable for neutron capture therapy. However, their stability in water is a challenge .
Safety and Hazards
Direcciones Futuras
The future directions of research involving this compound could involve further development of the protodeboronation process , as well as exploration of other potential applications in organic synthesis. The compound’s role in Suzuki–Miyaura coupling reactions suggests it could be useful in the synthesis of a wide range of organic compounds.
Propiedades
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-7,19H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZQWCCYLHTYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)
![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)
![4-oxo-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2783348.png)
![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)


![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2783352.png)

![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)
![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)